2-Hydroxyethyl dioctyl phosphate 2-Hydroxyethyl dioctyl phosphate
Brand Name: Vulcanchem
CAS No.: 10525-87-8
VCID: VC19702547
InChI: InChI=1S/C18H39O5P/c1-3-5-7-9-11-13-16-21-24(20,23-18-15-19)22-17-14-12-10-8-6-4-2/h19H,3-18H2,1-2H3
SMILES:
Molecular Formula: C18H39O5P
Molecular Weight: 366.5 g/mol

2-Hydroxyethyl dioctyl phosphate

CAS No.: 10525-87-8

Cat. No.: VC19702547

Molecular Formula: C18H39O5P

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxyethyl dioctyl phosphate - 10525-87-8

Specification

CAS No. 10525-87-8
Molecular Formula C18H39O5P
Molecular Weight 366.5 g/mol
IUPAC Name 2-hydroxyethyl dioctyl phosphate
Standard InChI InChI=1S/C18H39O5P/c1-3-5-7-9-11-13-16-21-24(20,23-18-15-19)22-17-14-12-10-8-6-4-2/h19H,3-18H2,1-2H3
Standard InChI Key NNKQYDOXBOCFAU-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCOP(=O)(OCCCCCCCC)OCCO

Introduction

Structural Features

  • Phosphate Core: Central phosphorus atom bonded to three oxygen atoms and one hydroxyethyl group.

  • Octyl Chains: Two branched or linear C₈ alkyl groups attached to the phosphate group.

  • Hydroxyethyl Group: A -CH₂CH₂OH substituent contributing hydrophilicity .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Boiling PointNot experimentally determined
Density~1.02 g/cm³ (estimated)
LogP (Octanol-Water)~8.5 (indicative of high hydrophobicity)
SolubilityMiscible with organic solvents; limited in water

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via esterification of phosphoric acid with 2-hydroxyethanol and dioctyl alcohol under acidic catalysis (e.g., H₂SO₄) . Industrial production involves large-scale reactors with temperature control (60–120°C) and purification via distillation .

Key Reaction Steps:

  • Esterification:
    H3PO4+2C8H17OH+HOCH2CH2OHH+C8H17O2PO(OCH2CH2OH)+2H2O\text{H}_3\text{PO}_4 + 2 \text{C}_8\text{H}_{17}\text{OH} + \text{HOCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{C}_8\text{H}_{17}\text{O}_2\text{PO}(\text{OCH}_2\text{CH}_2\text{OH}) + 2 \text{H}_2\text{O}

  • Purification: Neutralization, solvent extraction, and column chromatography .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes esterification
Molar Ratio (Alcohols:H₃PO₄)2.5:1Reduces side products
Catalyst Concentration1–2% H₂SO₄Balances reaction rate and corrosion

Physicochemical Properties and Stability

Thermal and Chemical Stability

  • Thermal Decomposition: Begins at ~200°C, forming phosphoric acid and olefins .

  • Hydrolysis: Susceptible in acidic/alkaline conditions, yielding phosphoric acid and alcohols .

  • Oxidation: Reacts with peroxides to form phosphate oxides .

Table 3: Stability Comparison with Analogues

CompoundThermal Stability (°C)Hydrolysis Rate (pH 7)
2-Hydroxyethyl dioctyl phosphate200Moderate
Tris(2-ethylhexyl) phosphate220Low
Diphenyl octyl phosphate250Very low
Polymer TypeLoading (% w/w)Flame Retardancy (LOI*)
PVC10–1528–30
Polyethylene5–824–26
*LOI: Limiting Oxygen Index

Environmental Presence and Human Exposure

Detection in Indoor Environments

Identified in house dust samples at concentrations of 50–200 ng/g, attributed to leaching from plastics and coatings .

Biodegradation

  • Aerobic Conditions: 20–30% degradation over 28 days (OECD 301B) .

  • Metabolites: Phosphoric acid and 2-hydroxyethanol detected via LC-MS/MS .

RegionApplicationMaximum Allowable Concentration
EUFood contact materials0.05 mg/kg
USA (CPSC)Consumer plastics1% w/w

Emerging Research and Future Directions

Green Chemistry Innovations

  • Biobased Synthesis: Use of fatty alcohols from renewable sources to reduce carbon footprint .

  • Nanocomposites: Integration with montmorillonite clays to enhance flame retardancy .

Computational Modeling

  • DFT Studies: Predict bond dissociation energies (BDEs) for thermal stability optimization .

  • Molecular Dynamics: Simulate polymer compatibility to design tailored additives .

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